Home > Products > Screening Compounds P21435 > Ethyl 4-[2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate
Ethyl 4-[2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate - 893988-87-9

Ethyl 4-[2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate

Catalog Number: EVT-3093719
CAS Number: 893988-87-9
Molecular Formula: C20H24N4O4S
Molecular Weight: 416.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Aryl-4-pyrazol-1-yl-pyridazin-3-one

Compound Description: This compound serves as a versatile starting material for synthesizing various heterocyclic systems with potential biological activities. Its derivatives have been explored for their analgesic, antifungal, and antiplatelet properties.

3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

Compound Description: These compounds are condensed heterocyclic systems combining pyrazole and 1,2,4-triazole moieties. They exhibit potential antifungal activity by interacting with the enzyme 14-α-demethylase lanosterol.

tert-Butyl 4-{3-[6-(4-meth­oxy­phen­yl)-2-methyl­pyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxyl­ate

Compound Description: This compound features a pyrimidine ring substituted with a methoxyphenyl group and linked to a quinoline system via a piperazine ring. The crystal structure analysis reveals the presence of C—H⋯O hydrogen bonds linking molecules into chains.

1-[2–[6-(4-Methoxyphenyl)-3(2H)-pyridazinone-2-yl]acetyl]-4-(2-pyridyl)piperazine

Compound Description: This pyridazinone derivative exhibits analgesic activity.

3-(Adamantan-1-yl)-4-ethyl-1-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-1,2,4-triazole-5(4H)-thione

Compound Description: This triazole derivative contains an adamantyl group, an ethyl group, and a piperazine ring substituted with a methoxyphenyl group. The crystal structure displays C—H⋯π interactions.

N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide

Compound Description: This compound, featuring a piperazine ring connected to a complex chiral center containing a bromo-methoxyquinoline and a methoxyphenyl group, demonstrates the versatility of piperazine in diverse pharmaceutical structures.

Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate monohydrate

Compound Description: This benzimidazole derivative incorporates a hydroxy-methoxyphenyl group, a pyrrolidinone ring, and an ethyl carboxylate group. Its crystal structure exhibits O—H⋯O and O—H⋯N hydrogen bonds, forming a double-tape structure.

Ethyl 2-(4-methoxyphenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate

Compound Description: This compound features a benzimidazole ring linked to a methoxyphenyl group and a pyrrolidinone ring, with an ethyl carboxylate group attached. Crystal structure analysis reveals C—H⋯O interactions and weak π–π interactions between aromatic rings.

Ethyl 1’-[1-(4-methoxyphenyl)-3-phenoxy-4-phenylazetidin-1-yl]-1,3-dioxo-2′,3′,5′,6′,7′,7a′-hexahydroindan-2-spiro-3′-1′H-pyrrolizine-2′-carboxylate

Compound Description: This compound contains a pyrrolizine ring system spiro-fused to a hexahydroindanedione, with a methoxyphenyl group attached to an azetidine ring. The crystal structure displays C—H⋯O hydrogen bonds.

Ethyl 7-(1-(4-methoxyphenyl)-4-oxo-3-phenoxyazetidin-2-yl)-6-methyl-2-(methylthio)pyrazolo[5,1-b]thiazole-3-carboxylate

Compound Description: This compound features a pyrazolo[5,1-b]thiazole core connected to an azetidinone ring bearing a methoxyphenyl substituent and an ethyl carboxylate group. It serves as a potential synthon for diverse biologically active agents.

N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides

Compound Description: This class of compounds, specifically the benzamide PB12 (N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide), exhibits potent and selective dopamine D(4) receptor ligand activity. Modifications to this structure, including intermediate alkyl chain elongation, led to derivatives with improved binding affinity for the dopamine D(3) receptor.

Cimbi-712 (3-{4-[4-(4-methylphenyl)piperazine-1-yl]butyl}p-1,3-dihydro-2H-indol-2-one)

Compound Description: This compound, along with Cimbi-717, was investigated as a selective 5-HT7R PET radioligand in pig brains. It demonstrates high brain uptake and distribution in accordance with 5-HT7R distribution but exhibits slower tracer kinetics compared to Cimbi-717.

Cimbi-717 (3-{4-[4-(3-methoxyphenyl)piperazine-1-yl]butyl}-1,3-dihydro-2H-indol-2-one)

Compound Description: This compound, similar to Cimbi-712, is a selective 5-HT7R PET radioligand. It exhibits faster tracer kinetics than Cimbi-712 and demonstrates specific binding to 5-HT7R that can be blocked by pretreatment with the selective antagonist SB-269970.

4-(1-(2-(4-((2-(4-chloro-1H-pyrazol-1-yl)ethyl)amino)-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-1H-benzo[d]imidazol-6-yl)piperidin-4-yl)piperazine-1-carboxylate (BMS-665351)

Compound Description: This compound is an IGF-1R inhibitor that induces CYP3A4 expression through a CAR-dependent mechanism, despite not being a direct activator of CAR or PXR. It was developed as a structural modification of BMS-536924, which exhibited potent CYP3A4 induction mediated by PXR transactivation.

4-Nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184)

Compound Description: This piperidine carbamate is a potent and selective inhibitor of monoacylglycerol lipase (MAGL). It increases 2-Arachidonoylglycerol levels, leading to anti-inflammatory effects mediated by CB1 and CB2 cannabinoid receptors.

(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Lorcaserin)

Compound Description: This drug is approved for treating obesity and acts as an agonist at serotonin (5-HT)2C receptors. It also exhibits agonist activity at 5-HT2A and possibly 5-HT1A receptors at larger doses.

1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazole[3,4-c]pyridine-3-carboxylate

Compound Description: This compound is a key intermediate in the synthesis of Apixaban, a drug used to prevent and treat venous thrombosis. It features a pyrazole[3,4-c]pyridine core with a methoxyphenyl substituent and a piperidinone group.

2-[2-[4-(o-methoxyphenyl)piperazine-1-yl]ethyl]-4,4-dimethyl-1,3(2H,4H)-isoquinolinedione (AR-C 239)

Compound Description: This compound is an α2-adrenoceptor antagonist used to characterize release-regulating α2-autoreceptors in the human brain cortex. It exhibits weak activity compared to other α2-adrenoceptor antagonists like yohimbine, (+)-mianserin, and ORG 20350.

2-(4-methoxyphenyl)-2,3,5,6,7,8,9,10-octahydro-cyclohepta-(b)pyrazolo[4,3-d]pyridin-3-one (CGS 20625)

Compound Description: This compound is a potent modulator of GABAA receptors, particularly those containing α1β2γ1 subunits. It exhibits greater efficiency in modulating IGABA in α1β2γ2S receptors compared to α1β2γ1 receptors.

4-chloro-6-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1H-benzimidazole

Compound Description: This compound exhibits high affinity for dopamine D2 and serotonin 5-HT2A receptors, suggesting potential atypical antipsychotic activity. Its pharmacological profile includes non-cataleptic action in rats and prevention of d-amphetamine-induced hyperlocomotion in mice.

1-(3,5-dimethylpiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Compound Description: This compound is a derivative of piperlongumine, a natural alkaloid with antiplatelet activity. It demonstrates potent inhibitory effects on platelet aggregation induced by collagen, arachidonic acid, and platelet activating factor.

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)cyclohexane[11C]carboxamide ([carbonyl-11C]WAY100635)

Compound Description: This radiolabelled compound is a PET tracer used to investigate the metabolic properties of potential drug candidates. Its degradation rate in humans is measured through blood sampling and metabolite analysis using radio-HPLC.

N-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (27) and N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide (41)

Compound Description: These compounds are high-affinity D(3) ligands with potential for PET imaging due to their favorable affinity, lipophilicity, and suitability for (11)C labeling.

Compound Description: These compounds are conformationally restricted butyrophenones with mixed dopaminergic and serotonergic affinities, exhibiting potential as atypical antipsychotic agents. Their pharmacological profiles suggest efficacy in treating psychosis with a low risk of extrapyramidal side effects.

2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4,4-dimethyl-1,3-(2H,4H)-isoquinolindione dihydrochloride (ARC 239)

Compound Description: This compound is an alpha(2)-adrenoceptor antagonist used to investigate the contractile properties of postjunctional alpha(2)-adrenoceptors in human saphenous vein. Its functional antagonist activity suggests that alpha(2C)-adrenoceptor is the predominant subtype mediating vasoconstriction in this tissue.

Compound Description: These pyrido[3,4-c]pyridazine derivatives were synthesized as unexpected byproducts in reactions involving ethylcyanoacetate and substituted phenylhydrazono derivatives. They highlight the potential for diverse chemical transformations and the formation of complex heterocyclic structures using simple starting materials.

N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY100,635)

Compound Description: This compound is a high-affinity 5-HT1A ligand that binds to both the wild-type receptor and the D116A mutant, which exhibits reduced affinity for several other agonists. WAY100,635 acts as a potent partial agonist at the mutant receptor, suggesting its potential utility in exploring the role of 5-HT1A receptor signaling in various tissues.

2-(2-methyl-5-nitroimidazol-1-yl)ethyl 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylate

Compound Description: This compound is a mutual prodrug of metronidazole and ciprofloxacin, designed to combine their respective antiprotozoal, anaerobic antibacterial, and antibacterial effects. Calorimetric analysis reveals its hydrolytic degradation kinetics and susceptibility to general acid-base catalysis.

1,2-bis-sulfonamide derivatives

Compound Description: This class of compounds includes a wide range of derivatives, many incorporating piperazine, phenyl, and substituted heterocyclic rings. These derivatives act as modulators of chemokine receptors, suggesting potential applications in treating inflammatory and immune-related diseases.

Properties

CAS Number

893988-87-9

Product Name

Ethyl 4-[2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate

IUPAC Name

ethyl 4-[2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate

Molecular Formula

C20H24N4O4S

Molecular Weight

416.5

InChI

InChI=1S/C20H24N4O4S/c1-3-28-20(26)24-11-9-23(10-12-24)19(25)14-29-18-8-7-17(21-22-18)15-5-4-6-16(13-15)27-2/h4-8,13H,3,9-12,14H2,1-2H3

InChI Key

AYMPEQNUZOASAW-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.